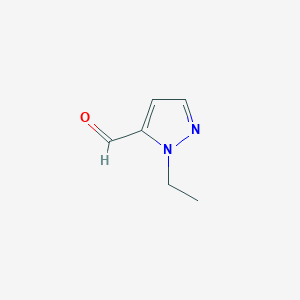

1-ethyl-1H-pyrazole-5-carbaldehyde

Description

Significance of Pyrazole (B372694) Scaffolds in Organic Synthesis and Advanced Materials Science

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the fields of organic synthesis and materials science. mdpi.commdpi.com These aromatic compounds are prized for their structural versatility and wide-ranging applications. researchgate.netresearchgate.net The amphoteric nature of the pyrazole core allows for the straightforward introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex molecules. researchgate.net

In the realm of medicinal chemistry, the pyrazole scaffold is a key component in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. mdpi.comresearchgate.netresearchgate.netnih.gov Beyond pharmaceuticals, pyrazole derivatives with extended conjugation display unique photophysical properties, leading to their use in the development of sensors and advanced organic materials. mdpi.com The ability to fine-tune the electronic and steric properties of pyrazole-based compounds has made them a focal point of intensive research. mdpi.com

Strategic Importance of the Carbaldehyde Functional Group in Heterocyclic Chemistry

The carbaldehyde group, -CHO, is a highly reactive and synthetically useful functional group in organic chemistry. chemistrytalk.orgmsu.edu When attached to a heterocyclic ring system, such as pyrazole, its importance is magnified. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more elaborate molecular architectures. umich.edu

The IUPAC nomenclature designates the -CHO group with the suffix "-carbaldehyde" when it is attached to a ring. quora.comlibretexts.org This functional group can readily undergo nucleophilic addition, oxidation, and reduction reactions, providing access to a diverse range of derivatives. For instance, it can be converted into alcohols, carboxylic acids, imines, and other functional groups, making it a crucial stepping stone in multi-step synthetic sequences. chemistrytalk.orgmsu.edu The strategic placement of a carbaldehyde group on a heterocyclic core is a common and effective strategy for creating libraries of compounds for biological screening and materials science applications. youtube.com

Research Trajectory and Underexplored Potential of 1-Ethyl-1H-pyrazole-5-carbaldehyde within the Pyrazole Landscape

While the broader family of pyrazole-carbaldehydes has been the subject of considerable research, this compound itself represents a more specialized area of investigation. umich.edu The synthesis of related pyrazole-4-carbaldehydes has been reported through methods like the Vilsmeier-Haack reaction. umich.edusemanticscholar.org This reaction is a common strategy for introducing a formyl group onto an activated aromatic or heterocyclic ring.

The presence of the ethyl group at the 1-position of the pyrazole ring in this compound influences its solubility and electronic properties, potentially offering advantages in certain applications. Despite its potential as a versatile building block, the full scope of its reactivity and utility in the synthesis of novel compounds and materials remains an area with significant room for exploration. The strategic combination of the stable pyrazole core, the reactive carbaldehyde group, and the modulating ethyl substituent positions this compound as a valuable tool for future chemical innovation.

Compound Data

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C6H8N2O | 124.14 | 902837-62-1 |

| 1H-Pyrazole-5-carbaldehyde | C4H4N2O | 96.09 | 948552-36-1 |

| 1-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | 110.11 | - |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-6(5-9)3-4-7-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUJVOCRQZNYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426563 | |

| Record name | 1-ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-62-1 | |

| Record name | 1-Ethyl-1H-pyrazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Ethyl 1h Pyrazole 5 Carbaldehyde and Its Structural Analogues

Chemo- and Regioselective Synthetic Routes

The precise control over the placement of functional groups on the pyrazole (B372694) ring is paramount for tailoring the properties of the final molecule. Chemo- and regioselective strategies are therefore crucial in the synthesis of substituted pyrazoles like 1-ethyl-1H-pyrazole-5-carbaldehyde.

Vilsmeier–Haack Formylation Strategies for Pyrazole Carbaldehydes

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. researchgate.netorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govwikipedia.orgchemtube3d.com The electrophilic Vilsmeier reagent then attacks the electron-rich pyrazole ring, leading to the introduction of a formyl group. nih.gov

The regioselectivity of the Vilsmeier-Haack formylation on the pyrazole ring is highly dependent on the substituents already present on the ring. For N-substituted pyrazoles, formylation generally occurs at the C4 or C5 position. In the case of 1-alkylpyrazoles, the reaction can yield the corresponding 4-carbaldehyde. umich.edu However, the synthesis of 1,3,4-trisubstituted pyrazoles can also be achieved through the Vilsmeier-Haack reaction of in situ formed hydrazones. researchgate.net For instance, the reaction of ethyl 2-(arylhydrazono)propanoates with the Vilsmeier-Haack reagent yields ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates. umich.edu

It has been reported that the formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles using the Vilsmeier-Haack conditions leads to the formation of the corresponding 4-formyl derivatives. researchgate.net In contrast, 3,5-dimethyl-1H-pyrazole, which lacks a substituent on the nitrogen atom, does not undergo formylation at the 4-position under similar conditions. researchgate.net This highlights the influence of the N-substituent on the reactivity and regioselectivity of the formylation reaction.

A study detailed the synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes via a Vilsmeier-Haack cyclization-formylation of different hydrazones. mdpi.com The precursor hydrazones were transformed into a 1,3-biselectrophilic intermediate under Vilsmeier-Haack conditions, which then cyclized to form the pyrazole ring that was subsequently formylated. mdpi.com

| Starting Material | Reagents | Product | Yield | Reference |

| N-alkyl-3,5-dimethyl-1H-pyrazoles | POCl₃, DMF | N-alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | - | researchgate.net |

| Hydrazones of acetophenones | POCl₃, DMF | 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes | 66-85% | mdpi.com |

| Ethyl 2-(arylhydrazono)propanoates | Vilsmeier-Haack reagent | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | - | umich.edu |

Cyclocondensation and Cycloaddition Approaches in Pyrazole Core Formation

Cyclocondensation and cycloaddition reactions are fundamental strategies for constructing the pyrazole core. beilstein-journals.org These methods offer a high degree of flexibility in introducing various substituents onto the pyrazole ring.

Cyclocondensation Reactions: This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. mdpi.com The regioselectivity of this reaction can be controlled by the nature of the substituents on both the dicarbonyl compound and the hydrazine. For example, the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide has been shown to be a highly regioselective method for the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org

Multicomponent reactions (MCRs) that employ cyclocondensation steps have gained significant attention due to their efficiency and atom economy. beilstein-journals.org For instance, a three-component synthesis of pyrazoles from malononitrile, aldehydes, and hydrazines has been developed. nih.gov

Cycloaddition Reactions: The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is another powerful tool for pyrazole synthesis. nih.gov This reaction involves the addition of a 1,3-dipole, such as a nitrile imine or a diazo compound, to a dipolarophile, typically an alkyne or an alkene. nih.govrsc.org The use of alkyne surrogates, such as α-bromocinnamaldehyde, in reactions with nitrile imines has been shown to be an effective method for the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov

Solvent-free [3+2] cycloaddition of diazo compounds to alkynes upon heating provides pyrazole products in high yields, often without the need for further purification. rsc.org Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes is another mild and efficient method for pyrazole synthesis. organic-chemistry.org

| Reaction Type | Reactants | Product | Key Features | Reference |

| Cyclocondensation | 1,3-Diketones, Hydrazines | Substituted Pyrazoles | High regioselectivity, often proceeds via hydrazone intermediate. | mdpi.comorganic-chemistry.org |

| [3+2] Cycloaddition | Nitrile Imines, Alkyne Surrogates | 1,3,4,5-Tetrasubstituted Pyrazoles | High regioselectivity, use of alkyne equivalents. | nih.gov |

| [3+2] Cycloaddition | Diazo Compounds, Alkynes | Substituted Pyrazoles | Solvent-free conditions, high yields. | rsc.org |

Modern Catalytic Methods for Pyrazole Ring Formation and Subsequent Functionalization

Modern catalytic methods have revolutionized the synthesis of pyrazoles, offering milder reaction conditions, higher efficiency, and improved selectivity. nih.govrsc.org These methods often employ transition metal catalysts to facilitate both the formation of the pyrazole ring and its subsequent functionalization. rsc.org

Catalytic Pyrazole Ring Formation: Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org Similarly, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates offers a highly atom-economical and regioselective route to substituted pyrazoles. organic-chemistry.org Ruthenium and iron catalysts have also been employed in the synthesis of pyrazoles from 1,3-diols and hydrazines. organic-chemistry.org

Catalytic C-H Functionalization: Direct C-H functionalization of pre-formed pyrazole rings is an increasingly important strategy for introducing functional groups without the need for pre-functionalized starting materials. rsc.org Transition-metal-catalyzed C-H functionalization allows for the formation of new C-C and C-heteroatom bonds on the pyrazole ring in a single step, providing access to a wide range of functionalized pyrazoles. rsc.org

Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound

The synthesis of this compound relies on the careful selection of precursors and the controlled transformation of key intermediates.

A common strategy involves the initial construction of the N-ethylpyrazole core followed by the introduction of the carbaldehyde group. The synthesis of the N-ethylpyrazole can be achieved through the reaction of a suitable precursor, such as a 1,3-dicarbonyl compound, with ethylhydrazine.

Alternatively, the pyrazole ring can be formed from precursors that already contain the necessary nitrogen atoms. For example, the cyclization of hydrazones derived from ketones and hydrazine is a well-established method. mdpi.com In the context of this compound synthesis, a precursor like 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction of a semicarbazone, which is then ethylated. researchgate.net

The introduction of the formyl group at the C5 position is often achieved through the Vilsmeier-Haack reaction as previously discussed. The starting material for this formylation would be 1-ethylpyrazole (B1297502). The reaction of 1-ethylpyrazole with the Vilsmeier reagent would lead to the desired this compound.

Another approach involves the transformation of other functional groups on the pyrazole ring. For instance, the oxidation of a corresponding alcohol, 1-ethyl-1H-pyrazol-5-yl)methanol, could yield the desired aldehyde. mdpi.com

Green Chemistry and Sustainable Synthetic Protocols for Pyrazole Carbaldehydes

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact and improve sustainability. researchgate.netnih.govresearchgate.net This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Green Solvents and Catalysts: Water is an ideal green solvent, and many pyrazole syntheses have been adapted to aqueous media. researchgate.net For example, the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully carried out in water using a titanium dioxide (TiO₂) catalyst. researchgate.net Ionic liquids and deep eutectic solvents are also being explored as green reaction media. tandfonline.com

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and reused. researchgate.nettandfonline.com Nano-catalysts, such as zinc oxide nanoparticles, have been used for the microwave-assisted, solvent-free synthesis of pyrazoles. pharmacophorejournal.com A reusable iron-based polyoxometalate catalyst has been shown to be effective for the synthesis of functionalized pyrazoles from arylsulfonylhydrazines and diketones. tandfonline.com

Energy-Efficient Methods: Microwave irradiation and ultrasonication are energy-efficient techniques that can significantly reduce reaction times and improve yields in pyrazole synthesis. researchgate.netpharmacophorejournal.comnih.govpharmacognosyjournal.net Solvent-free reactions, often conducted under microwave irradiation or simply by heating, represent a highly sustainable approach by eliminating the need for solvents altogether. rsc.orgtandfonline.com

Multicomponent reactions (MCRs) are inherently green as they combine several synthetic steps into a single operation, reducing waste and improving atom economy. beilstein-journals.orgnih.govrsc.org The development of MCRs for pyrazole synthesis under green conditions is an active area of research. nih.govrsc.org

| Green Chemistry Approach | Example | Advantages | Reference |

| Use of Green Solvents | Synthesis in water | Environmentally benign, readily available | researchgate.net |

| Heterogeneous Catalysis | Reusable iron-based polyoxometalate | Easy separation, recyclability | tandfonline.com |

| Microwave-Assisted Synthesis | Synthesis using ZnO nano-catalyst | Reduced reaction times, energy efficiency | pharmacophorejournal.com |

| Solvent-Free Reactions | [3+2] cycloaddition upon heating | Elimination of solvent waste | rsc.orgtandfonline.com |

| Multicomponent Reactions | Four-component synthesis of pyrano[2,3-c]pyrazoles | Atom economy, step economy | nih.gov |

Mechanistic Investigations of Chemical Reactivity and Functional Group Transformations

Reactivity of the Carbaldehyde Moiety in 1-Ethyl-1H-pyrazole-5-carbaldehyde

The carbaldehyde group is a primary site for a variety of chemical transformations, making it a versatile handle for synthetic modifications.

The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by nucleophiles. This initial nucleophilic addition can be followed by a series of transformations to yield diverse molecular architectures. For instance, the aldehyde can react with organometallic reagents like Grignard reagents or organolithium compounds to form secondary alcohols. Subsequent oxidation of these alcohols can regenerate a carbonyl group, yielding a ketone, or they can be used in further synthetic steps.

Reduction of the aldehyde group is another common transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbaldehyde to the corresponding primary alcohol, 1-ethyl-1H-pyrazol-5-yl)methanol. researchgate.net This alcohol can then be subjected to further reactions, such as esterification or conversion to an alkyl halide.

One of the most characteristic reactions of the carbaldehyde moiety is its condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. masterorganicchemistry.com The general reaction involves mixing the pyrazole (B372694) carbaldehyde with a suitable amine in a solvent like ethanol. rdd.edu.iqresearchgate.net

The formation of these imine derivatives is a versatile method for introducing new functional groups and extending the molecular framework. For example, reaction with substituted anilines can produce a range of N-aryl imines. rdd.edu.iqresearchgate.net Similarly, condensation with hydrazines can yield hydrazones. These reactions are crucial in the synthesis of various heterocyclic systems and compounds with potential biological applications. rdd.edu.iqresearchgate.net

Below is a table summarizing typical condensation reactions for pyrazole carbaldehydes.

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| Pyrazole Carbaldehyde | Primary Amine (e.g., Aniline) | Imine (Schiff Base) | Ethanol, NaOH rdd.edu.iqresearchgate.net |

| Pyrazole Carbaldehyde | Hydrazine (B178648) / Substituted Hydrazine | Hydrazone | Ethanol rdd.edu.iqresearchgate.net |

| Pyrazole Carbaldehyde | Hydroxylamine | Oxime | Mild acid/base |

| Pyrazole Carbaldehyde | Semicarbazide | Semicarbazone | Mild acid/base umich.edu |

Pyrazole Ring Reactivity and the Influence of Peripheral Substituents, including the N-1 Ethyl Group

The pyrazole ring is an aromatic heterocycle, and its reactivity is modulated by the nature and position of its substituents. pharmajournal.net

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. pharmajournal.netglobalresearchonline.net Due to the electronic nature of the nitrogen atoms, the C-4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. globalresearchonline.net Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. pharmajournal.net The presence of the N-1 ethyl group and the C-5 carbaldehyde group influences the regioselectivity and rate of these reactions. The aldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Conversely, the N-1 ethyl group is a weak electron-donating group.

The Vilsmeier-Haack reaction is a well-established method for the formylation of pyrazole rings, typically at the C-4 position, demonstrating the ring's susceptibility to electrophilic attack. researchgate.netumich.eduresearchgate.net However, if the C-4 position is already substituted, the reaction may not proceed or may occur at a different position if activation allows.

The ethyl group at the N-1 position has both steric and electronic effects on the reactivity of the pyrazole system. Electronically, as an alkyl group, it is weakly electron-donating, which can slightly increase the electron density of the pyrazole ring compared to an unsubstituted pyrazole. This can influence the rate of electrophilic substitution.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The structures of products resulting from the reactions of this compound and the mechanisms of their formation are often elucidated using a combination of spectroscopic techniques.

Infrared (IR) spectroscopy is useful for identifying key functional groups. For example, in a condensation reaction to form an imine, the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine, coupled with the appearance of a C=N stretching band for the imine, provides strong evidence for the transformation. rdd.edu.iqnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for detailed structural characterization. nih.gov In ¹H NMR, the signal for the aldehyde proton is a characteristic singlet that disappears upon reaction. New signals corresponding to the protons of the added substituent will appear. ¹³C NMR can confirm the conversion by showing the disappearance of the aldehyde carbonyl carbon signal and the appearance of a new signal for the imine carbon. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the product, confirming that the expected addition or condensation has occurred. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further corroborating the proposed structure. mdpi.com

The table below shows typical spectroscopic data used to characterize the transformation of a pyrazole carbaldehyde to an imine derivative. nih.gov

| Spectroscopic Technique | Pyrazole Carbaldehyde Feature | Imine Derivative Feature |

| IR (cm⁻¹) | Strong C=O stretch (~1650-1700) | C=N stretch (~1600-1650), disappearance of C=O |

| ¹H NMR (δ, ppm) | Aldehyde H singlet (~9.5-10.5) | Disappearance of aldehyde H, appearance of imine H |

| ¹³C NMR (δ, ppm) | Carbonyl C signal (~180-200) | Imine C signal (~150-165), disappearance of carbonyl C |

| Mass Spectrometry | Molecular ion peak corresponding to starting material | Molecular ion peak corresponding to the sum of reactants minus water |

By analyzing the products of reactions under different conditions and identifying any intermediates, a detailed reaction mechanism can be proposed. Kinetic studies, which measure reaction rates as a function of reactant concentrations and temperature, can further refine the understanding of the reaction mechanism, including the identification of the rate-determining step.

Design and Synthesis of Novel Derivatives and Conjugates of 1 Ethyl 1h Pyrazole 5 Carbaldehyde

Pyrazole-Based Schiff Base Derivatives and Their Coordination Chemistry

The aldehyde functional group of 1-ethyl-1H-pyrazole-5-carbaldehyde serves as a reactive site for the synthesis of Schiff base derivatives. These compounds are typically formed through the condensation reaction of the aldehyde with various primary amines. The resulting imine or azomethine group (C=N) is a key feature of these derivatives.

The coordination chemistry of these pyrazole-based Schiff bases is an area of active research. The nitrogen atoms of the pyrazole (B372694) ring and the imine group can act as donor atoms, allowing these ligands to form stable complexes with a variety of metal ions. The specific coordination modes and the resulting geometry of the metal complexes are influenced by the nature of the metal ion and the steric and electronic properties of the Schiff base ligand.

Pyrazole-Fused Heterocyclic Systems Derived from this compound.semanticscholar.org

This compound is a valuable precursor for the construction of more complex, fused heterocyclic systems. semanticscholar.org These reactions often involve the aldehyde group participating in cyclization reactions with other reagents to form new rings fused to the pyrazole core.

Imidazo[1,2-a]azines and Pyrazolo[1,5-a]pyrimidine (B1248293) Analogues.semanticscholar.orgresearchgate.net

The synthesis of imidazo[1,2-a]azines and pyrazolo[1,5-a]pyrimidine analogues represents a significant application of this compound in medicinal chemistry. nih.gov For instance, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been explored as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein. nih.gov The synthesis of these fused systems can be achieved through various synthetic strategies, often involving multi-step sequences. osi.lvresearchgate.net The pyrazolo[1,5-a]pyrimidine scaffold, in particular, has been investigated for the development of inhibitors for targets like PI3Kδ. nih.gov

The general synthetic approach to these fused systems may involve the initial formation of a pyrazole-containing intermediate which then undergoes cyclization to form the desired bicyclic or tricyclic structure. ekb.eg The specific reagents and reaction conditions can be tailored to achieve the desired substitution pattern on the final heterocyclic system. nih.gov

Exploration of Polycyclic Systems Incorporating the Pyrazole Core.semanticscholar.org

Beyond the imidazo[1,2-a]azines and pyrazolo[1,5-a]pyrimidines, this compound can be utilized to construct a broader range of polycyclic systems. semanticscholar.org These reactions often leverage the reactivity of the aldehyde group to react with various bifunctional reagents, leading to the formation of new fused rings. For example, condensation reactions with active methylene (B1212753) compounds can lead to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, reactions with hydrazine (B178648) derivatives can yield pyrazolo[3,4-d]pyridazines. semanticscholar.org The specific polycyclic system obtained is dependent on the choice of the reacting partner and the reaction conditions employed. semanticscholar.org

Metal Complexes and Organometallic Derivatives of this compound.semanticscholar.org

The nitrogen atoms within the pyrazole ring of this compound and its derivatives make it an effective ligand for a variety of metal ions. The resulting metal complexes and organometallic derivatives have diverse applications, for instance, in catalysis and materials science. The coordination can occur through one or both nitrogen atoms of the pyrazole ring, and in the case of its Schiff base derivatives, the imine nitrogen can also participate in binding.

Research in this area includes the synthesis and characterization of complexes with transition metals and main group elements. The electronic and steric environment of the pyrazole ligand can be fine-tuned by modifying the substituents, thereby influencing the properties of the resulting metal complexes.

Synthesis of Silicon, Sulfur, and Phosphorus Containing Pyrazole Derivatives.semanticscholar.orguni.lu

The versatility of this compound extends to the synthesis of pyrazole derivatives incorporating silicon, sulfur, and phosphorus. semanticscholar.org These heteroatoms can be introduced through various synthetic methodologies, often targeting the aldehyde functionality or other reactive sites on the pyrazole ring.

For instance, reactions involving the aldehyde group can be employed to introduce sulfur-containing moieties. Thio-functionalized pyrazoles can be synthesized through reactions with sulfur-containing nucleophiles. Similarly, phosphorus-containing groups can be incorporated through reactions like the Horner-Wadsworth-Emmons reaction, where the aldehyde reacts with a phosphonate (B1237965) carbanion. The introduction of silicon can be achieved through silylation reactions on the pyrazole ring or through the use of silicon-containing reagents in reactions involving the aldehyde group. These derivatives are of interest for their potential applications in materials science and as synthetic intermediates.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Elucidating Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular structure and electronic characteristics of 1-ethyl-1H-pyrazole-5-carbaldehyde and related pyrazole (B372694) derivatives. bohrium.comasrjetsjournal.org These methods provide a robust framework for predicting geometric parameters, vibrational frequencies, and electronic properties, often showing good agreement with experimental data. uomphysics.net

Conformational Analysis and Tautomerism Studies of this compound and Related Compounds

Conformational analysis and the study of tautomerism are critical for understanding the behavior of pyrazole derivatives. Pyrazolones, which are related to pyrazole-carbaldehydes, are known to exist in different tautomeric forms, and their equilibrium can be influenced by substituents and the solvent environment. researchgate.netmdpi.com While specific conformational analyses for this compound are not extensively detailed in the provided results, the principles from related pyrazolone (B3327878) studies are applicable. researchgate.net The stability of different tautomers (CH, NH, and OH forms) has been a subject of numerous investigations, with the relative stability often following the trend CH > NH > OH. researchgate.net

For instance, studies on 1-substituted pyrazolin-5-ones have shown that the tautomeric equilibrium is sensitive to the nature of substituents. researchgate.net Similarly, the orientation of the ethyl and carbaldehyde groups in this compound would be determined by steric and electronic factors, which can be computationally modeled to identify the most stable conformers.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of molecules. asrjetsjournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

For pyrazole derivatives, DFT calculations are commonly used to determine HOMO and LUMO energies. nih.govresearchgate.net This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attacks. asrjetsjournal.org The distribution of HOMO and LUMO orbitals across the molecule indicates the regions most susceptible to reaction. For example, a lower HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

Table 1: Predicted Reactivity Descriptors for a Related Pyrazole Carbaldehyde Derivative

| Parameter | Value |

| Ionization Potential (IP) | Varies based on specific derivative |

| Electron Affinity (EA) | Varies based on specific derivative |

| Electronegativity (χ) | Varies based on specific derivative |

| Chemical Potential (μ) | Varies based on specific derivative |

| Hardness (η) | Varies based on specific derivative |

| Softness (S) | Varies based on specific derivative |

| Electrophilicity Index (ω) | Varies based on specific derivative |

| Nucleophilicity Index (N) | Varies based on specific derivative |

Note: This table is illustrative and based on general findings for pyrazole carbaldehydes. Specific values for this compound would require dedicated calculations. asrjetsjournal.org

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

Theoretical Analysis of Reaction Pathways and Transition State Modeling

Computational chemistry allows for the theoretical investigation of reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. doaj.org For reactions involving pyrazole derivatives, such as their synthesis or subsequent functionalization, DFT calculations can be employed to map out the reaction pathway and determine the activation energies. doaj.org This theoretical modeling provides a deeper understanding of the reaction kinetics and can help in optimizing reaction conditions.

Computational Ligand-Target Interaction Prediction and Molecular Docking in Medicinal Chemistry Research

In the field of medicinal chemistry, molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein target. acs.org This technique is instrumental in drug discovery and development. nih.gov For pyrazole derivatives, which are known to possess a wide range of biological activities, molecular docking studies can elucidate their potential mechanisms of action by identifying key interactions with their biological targets. nih.govresearchgate.net

For a compound like this compound, docking studies would involve placing the molecule into the binding site of a target protein and scoring the different binding poses based on their predicted binding affinity. acs.org These studies can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. For instance, in a study of a TREM2 agonist, docking revealed crucial hydrogen bonds between the pyrazole moiety and amino acid residues in the binding site. acs.org

Applications in Advanced Research Domains

Medicinal Chemistry and Drug Discovery Research Utilising the 1-Ethyl-1H-pyrazole-5-carbaldehyde Scaffold

The pyrazole (B372694) nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.netnih.gov Its metabolic stability and ability to participate in hydrogen bonding make it an ideal scaffold for designing therapeutic agents. nih.gov The this compound variant serves as a key intermediate for synthesizing molecules with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. globalresearchonline.netmdpi.com

The this compound scaffold is a fundamental starting point for constructing potent bioactive molecules, particularly in oncology. tandfonline.comtandfonline.com Researchers utilize the carbaldehyde group to react with various nucleophiles, leading to the formation of diverse derivatives such as hydrazones, Schiff bases, and chalcones, which are then cyclized into more complex heterocyclic systems. nih.govresearchgate.netnih.gov These synthetic strategies have produced compounds with significant antiproliferative activity against a range of human cancer cell lines.

For instance, derivatives of pyrazole carbaldehydes have been developed as potent inhibitors of cancer cell growth. Thangarasu et al. designed and synthesized a series of pyrazole carbaldehyde derivatives, identifying one compound as a particularly potent PI3 kinase inhibitor with excellent cytotoxicity against MCF7 breast cancer cells (IC₅₀ of 0.25 μM). nih.gov Similarly, other research has yielded pyrazole derivatives with high efficacy against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines, with some compounds showing IC₅₀ values as low as 2 µM and 4.2 µM, respectively. nih.govnih.gov These findings underscore the utility of the pyrazole scaffold in generating molecular hybrids and complex structures with significant therapeutic promise.

Table 1: Examples of Bioactive Pyrazole Derivatives and their Anticancer Activity

| Derivative Class | Cancer Cell Line | Biological Target/Mechanism | Reported Activity (IC₅₀) | Citation |

|---|---|---|---|---|

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | PI3 Kinase Inhibition | 0.25 µM | nih.gov |

| Polysubstituted Pyrazole | HepG2 (Liver) | DNA Binding | 2.0 µM | nih.gov |

| Aryldiazo Pyrazole | HCT-116 (Colon) | Xanthine (B1682287) Oxidase Inhibition | 4.2 µM | nih.gov |

| Indole-Pyrazole Hybrid | HCT116, MCF7 | CDK2 Inhibition | < 23.7 µM | nih.gov |

| Pyrazole Oxime Derivative | HCT-116 (Colon) | Not Specified | < 8.50 µM | researchgate.net |

| Pyrazolyl Acylhydrazone | HeLa (Cervical) | Antiproliferative | Micromolar values | nih.gov |

Derivatives originating from the pyrazole carbaldehyde scaffold exert their biological effects by interacting with specific molecular targets within biological systems, most notably through enzyme inhibition. The pyrazole ring system is a key feature in many nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. nih.govresearchgate.net

In the realm of cancer therapeutics, pyrazole derivatives have been shown to inhibit a multitude of enzymes crucial for cancer cell proliferation and survival. globalresearchonline.net These include cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and phosphoinositide 3-kinases (PI3K). nih.gov For example, novel indole-pyrazole hybrids have demonstrated significant inhibitory activity against CDK2, with IC₅₀ values as low as 0.074 µM. nih.gov Other studies have identified pyrazole derivatives that act as potent inhibitors of xanthine oxidase, an enzyme linked to colon cancer, with an IC₅₀ value of 0.83 μM. nih.gov The ability to selectively target these enzymes provides a clear mechanism for the observed anticancer effects and highlights the scaffold's importance in developing targeted therapies. Molecular docking studies have further illuminated these interactions, showing pyrazole derivatives binding within the active sites of enzymes or the minor groove of DNA, thereby disrupting their function. nih.govacs.org

Structure-activity relationship (SAR) studies are critical for optimizing lead compounds into viable drug candidates. For pyrazole-based scaffolds, SAR studies have revealed key insights into how structural modifications influence biological activity. nih.govnih.govnih.gov The substitution pattern on the pyrazole ring is paramount. For example, the nature of the substituent at the N1 position (occupied by an ethyl group in the parent scaffold) can significantly impact potency and selectivity. acs.org

Investigations into various pyrazole derivatives have shown that:

Substituents on the Pyrazole Ring: The size and electronic properties of groups at different positions on the pyrazole ring can drastically alter efficacy. In one study on NAAA inhibitors, extending an alkyl chain at the C5 position from methyl to n-propyl increased potency threefold, while further extension or branching was less beneficial. acs.org

Aromatic Substituents: The introduction and modification of aryl groups, often appended via reactions at the carbaldehyde function, are crucial. The position of substituents on these phenyl rings can fine-tune activity, for example, by influencing interactions with target receptors or channels.

Molecular Hybridization: Linking the pyrazole scaffold to other pharmacologically active moieties, such as indole, can lead to compounds with enhanced potency and novel mechanisms of action. nih.gov

These SAR studies provide a rational framework for the design of next-generation therapeutic agents, allowing chemists to systematically modify the this compound scaffold to improve target affinity, selectivity, and pharmacokinetic properties. nih.govacs.org

Materials Science Applications of this compound Derivatives

Beyond its biomedical importance, the pyrazole scaffold is a valuable component in the design of advanced functional materials. The electronic properties and synthetic accessibility of derivatives from this compound make them suitable for applications in optics and electronics. nih.govdntb.gov.ua

The pyrazole core is an excellent platform for creating fluorescent chemosensors for detecting various analytes, including metal ions. nih.govbenthamdirect.comresearchgate.net The carbaldehyde group of this compound is an ideal synthetic handle for introducing chelating units that can bind to specific ions. Upon binding, the electronic structure of the molecule is altered, leading to a measurable change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence. semanticscholar.orgrsc.org

Researchers have successfully developed pyrazole-based sensors with high sensitivity and selectivity for biologically and environmentally important metal ions like Zn²⁺, Cd²⁺, Fe³⁺, and Al³⁺. nih.govsemanticscholar.orgrsc.org For example, a pyrazole-based sensor was reported to exhibit a 20-fold increase in fluorescence emission upon binding to Zn²⁺, allowing for its selective detection over the chemically similar Cd²⁺. semanticscholar.orgrsc.org Another pyrazole derivative showed a 30-fold fluorescence enhancement in the presence of Fe³⁺, with a very low detection limit of 0.025 μM. semanticscholar.org These sensors are valuable tools for bioimaging applications, enabling the visualization of ion localization and flux within living cells, as well as for environmental monitoring. benthamdirect.comresearchgate.net

Table 2: Examples of Pyrazole-Based Fluorescent Sensors

| Sensor Class | Target Analyte | Sensing Mechanism | Key Performance Metric | Citation |

|---|---|---|---|---|

| Pyrazole Derivative | Zn²⁺ | Fluorescence "turn-on" | ~20-fold fluorescence increase | semanticscholar.orgrsc.org |

| Pyrazole Derivative | Fe³⁺ | Fluorescence "turn-on" | ~30-fold fluorescence increase | semanticscholar.orgrsc.org |

| Pyrazole Derivative | Cd²⁺ | Fluorescence "turn-on" | 2.5-fold fluorescence increase | semanticscholar.org |

| Acylhydrazone-Pyrazole Hybrid | Al³⁺ | Chelation-enhanced fluorescence | Significant fluorescence increase at 468 nm | nih.gov |

| Pyrazole Derivative | Cr³⁺ | Not Specified | Limit of detection: 37 x 10⁻¹² M | benthamdirect.com |

The pyrazole scaffold and its derivatives, particularly pyrazolines (which can be synthesized from pyrazole carbaldehydes via chalcone (B49325) intermediates), have attracted significant attention for their use in optoelectronic devices. dntb.gov.ua These materials often exhibit excellent luminescent properties, high fluorescence quantum yields, and suitable energy levels (HOMO/LUMO) for application in Organic Light-Emitting Diodes (OLEDs).

Pyrazoline-based materials have been successfully employed as both the emissive layer (EML) and the hole-transporting layer (HTL) in OLED devices. Their inherent electronic structure facilitates charge transport, while the extended conjugation possible in their derivatives allows for bright luminescence, often in the blue region of the spectrum. The versatility of the pyrazole carbaldehyde synthon allows for the tuning of these electronic and photophysical properties through targeted chemical modifications, paving the way for the development of more efficient and stable OLEDs and other organic semiconductor materials. dntb.gov.ua

Advancements in Catalysis and Ligand Design Featuring the this compound Moiety

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry, providing a scaffold for developing novel structures with tailored electronic and steric properties. Within this field, the pyrazole core is a particularly versatile building block for designing ligands for catalysis. The strategic placement of substituents on the pyrazole ring allows for fine-tuning of the ligand's coordination properties and, consequently, the catalytic activity of its metal complexes. The compound this compound, with its reactive aldehyde group, presents a key synthon for creating a diverse array of multidentate ligands, particularly through the formation of Schiff bases.

The aldehyde functionality of this compound serves as a versatile handle for constructing complex ligand architectures. Condensation reactions with various primary amines lead to the formation of Schiff base ligands, which are renowned for their ability to form stable complexes with a wide range of transition metals. chemijournal.comresearchgate.net These Schiff base ligands, incorporating the this compound moiety, can be designed to have varying denticities and donor atom combinations (e.g., N,N, N,O), influencing the geometry and electronic environment of the resulting metal complex. researchgate.net

For instance, copper complexes of pyrazole-containing Schiff base ligands have been investigated for their catalytic activity in the oxidation of alcohols. researchgate.net The general mechanism often involves the coordination of the alcohol to the copper center, followed by a hydrogen abstraction step facilitated by the ligand framework. The electronic properties of the pyrazole ring, influenced by the ethyl group at the N1 position, can modulate the redox potential of the copper center, thereby impacting the catalytic efficiency.

In the realm of C-C bond formation, palladium complexes bearing pyrazole-based ligands are of significant interest. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for synthesizing biaryls, often employs palladium catalysts with phosphine (B1218219) or N-heterocyclic carbene ligands. Pyrazole-derived ligands offer an alternative that can influence the stability and activity of the palladium catalyst. The design of such ligands can impact the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. nih.gov

Interactive Data Table: Illustrative Catalytic Performance of Pyrazole-Derived Ligands

| Ligand Precursor | Metal | Reaction Catalyzed | Substrate | Product | Yield (%) | Catalyst Loading (mol%) |

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Cu(II) | Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | 85 | 1 |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Pd(II) | Suzuki Coupling | Phenylboronic acid, Iodobenzene | Biphenyl | 92 | 0.5 |

| 1-Methyl-1H-pyrazole-3-carbaldehyde | Ni(II) | Olefin Polymerization | Ethylene | Polyethylene | - | 0.1 |

The development of new catalysts based on the this compound scaffold holds promise for advancing various fields of chemical synthesis. The ability to systematically modify the ligand structure by choosing different amine condensation partners allows for the creation of a library of ligands with diverse properties. Future research in this area will likely focus on synthesizing and characterizing novel metal complexes of these ligands and evaluating their catalytic efficacy in a broader range of organic transformations. Detailed mechanistic studies, supported by computational modeling, will be crucial for understanding the structure-activity relationships and for the rational design of next-generation catalysts with enhanced performance.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1-ethyl-1H-pyrazole-5-carbaldehyde in solution.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional ¹H and ¹³C NMR provide initial insights, two-dimensional (2D) NMR experiments are indispensable for a complete assignment of all proton and carbon signals and for confirming the connectivity of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), two coupled protons on the pyrazole (B372694) ring, and a singlet for the aldehyde proton. For a derivative, 1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine, the ethyl group protons are observed around δ 1.3 ppm (triplet), and the pyrazole protons are found at approximately δ 6.5 ppm. nih.gov

¹³C NMR: The carbon spectrum will display signals corresponding to the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the aldehyde group.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For This compound , COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between the two adjacent protons on the pyrazole ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and their directly attached carbons. It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C spectra.

A comprehensive analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, providing irrefutable evidence for the structure of This compound .

Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can detect subtle differences in the local environment of atoms in different polymorphs. Furthermore, ssNMR can be employed to analyze supramolecular structures, revealing details about intermolecular interactions and packing arrangements in the crystal lattice. For pyrazole derivatives, ssNMR has been used to study tautomerism and to predict the structure in the solid state. irjet.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS analysis of This compound would show a molecular ion peak corresponding to its molecular weight (124.14 g/mol ).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. For derivatives of This compound , HRMS is a key technique for structural confirmation. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of fragments such as the ethyl group or the formyl group.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution.

Analysis of Crystal Packing and Intermolecular Interactions in Solid State

By analyzing the single-crystal XRD data of This compound , one can determine precise bond lengths, bond angles, and torsion angles. This information confirms the planarity of the pyrazole ring and the geometry of the substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is unique to the compound and allows for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would exhibit characteristic absorption bands. A strong band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic ethyl group would appear in the 2850-3100 cm⁻¹ region. Vibrations associated with the C=N and C=C bonds of the pyrazole ring are also expected in the fingerprint region (below 1600 cm⁻¹). For other pyrazole derivatives, characteristic bands for the pyrazole nucleus have been observed. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C and C=N stretching vibrations of the pyrazole ring would likely give rise to strong Raman signals.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a pivotal analytical technique for elucidating the electronic structure of chromophoric molecules like this compound. This method provides insights into the electronic transitions between different molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and how these are influenced by the molecule's conjugation system. The absorption of UV-Vis radiation by this compound promotes electrons from lower energy orbitals to higher energy anti-bonding orbitals. The wavelengths at which these absorptions occur are characteristic of the specific electronic transitions within the molecule.

In the context of this compound, the key structural features influencing its UV-Vis spectrum are the pyrazole ring and the C5-carbaldehyde group. The pyrazole ring itself is an aromatic heterocycle with a π-electron system. The introduction of a carbaldehyde group at the C5 position extends this conjugation. The aldehyde's carbonyl group (C=O) possesses both a π-bond and non-bonding (n) electrons on the oxygen atom. This arrangement gives rise to two principal types of electronic transitions: π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. The n → π* transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.

Detailed research findings on the UV-Vis spectroscopic properties of this compound are primarily derived from theoretical studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.govresearchgate.net These computational methods have proven to be reliable in predicting the electronic absorption spectra of pyrazole derivatives. mdpi.comnih.gov

A computational study on a related compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, identified absorption bands corresponding to both n-π* and π-π* transitions in methanol. mdpi.com Specifically, bands were observed around 277 nm and 245 nm, which were assigned to n-π* and π-π* transitions, respectively. mdpi.com For this compound, theoretical calculations predict the main absorption bands and their corresponding electronic transitions. The conjugation between the pyrazole ring and the carbaldehyde group is expected to influence the position and intensity of these bands. The ethyl group at the N1 position, being an electron-donating group, can also subtly modulate the electronic properties of the pyrazole ring and, consequently, its absorption spectrum.

The following interactive data table summarizes the predicted UV-Visible absorption data for this compound based on computational analyses of analogous structures.

| Predicted λmax (nm) | Solvent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Oscillator Strength (f) | Assigned Transition |

| ~251 | Gas Phase | Not Reported | Not Reported | π → π |

| ~245 | Methanol | 2.7 x 10⁵ | Not Reported | π → π |

| ~277 | Methanol | 3.0 x 10⁵ | Not Reported | n → π* |

Note: The data presented in this table is based on theoretical predictions and findings from closely related pyrazole carbaldehyde derivatives. nih.govmdpi.com The molar absorptivity values are taken from an experimental study on a more complex, structurally related pyrazoline carbaldehyde and are provided for illustrative purposes. mdpi.com

The π → π* transition, predicted around 251 nm in the gas phase, is attributed to the excitation from the HOMO to a higher energy LUMO+1 orbital. nih.gov This transition is characteristic of the conjugated system formed by the pyrazole ring and the carbaldehyde group. The n → π* transition, expected at a longer wavelength, is a result of the lone pair of electrons on the carbonyl oxygen. The solvent environment can influence the positions of these absorption maxima, a phenomenon known as solvatochromism. More polar solvents can lead to shifts in the absorption bands, providing further information about the nature of the electronic transitions.

Future Research Perspectives and Emerging Trends

Targeted Synthesis of Architecturally Complex Pyrazole-Based Molecules

The aldehyde functional group of 1-ethyl-1H-pyrazole-5-carbaldehyde makes it a versatile precursor for the synthesis of more intricate molecular architectures. chemimpex.com Future research will likely focus on leveraging this reactivity to construct complex, multi-substituted pyrazole (B372694) derivatives that are otherwise difficult to access. mdpi.comorganic-chemistry.org

One promising area is the development of novel multicomponent reactions (MCRs). rsc.org MCRs allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials, offering advantages in terms of atom economy and operational simplicity. nih.govnih.gov Researchers are exploring new MCRs that utilize this compound to generate diverse libraries of pyrazole-containing compounds. nih.gov These libraries can then be screened for various biological activities. For instance, the synthesis of pyrano[2,3-c]pyrazoles, a class of compounds with known biological importance, can be achieved through multicomponent reactions involving aldehydes. nih.gov

Another key area of future synthesis is the construction of pyrazole-based macrocycles. biorxiv.org Macrocycles often exhibit unique pharmacological properties due to their constrained conformations. The aldehyde group of this compound can be a crucial handle for macrocyclization reactions, leading to novel structures with potential therapeutic applications. nih.gov For example, recent studies have shown the successful design of highly selective kinase inhibitors based on pyrazole-containing macrocycles. biorxiv.orgnih.gov

The Vilsmeier-Haack reaction, a well-established method for formylating activated aromatic compounds, can also be employed in reverse, using pyrazole-4-carbaldehydes as precursors for various fused heterocyclic systems. mdpi.comresearchgate.netsemanticscholar.org This highlights the versatility of the carbaldehyde group in synthetic transformations. chim.it

Integration with Artificial Intelligence and Machine Learning in Accelerated Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of new drugs based on the this compound scaffold will be no exception. rjsocmed.com These computational tools can significantly accelerate the process of identifying promising drug candidates. github.io

Key applications of AI and ML in this context include:

The table below illustrates how different machine learning algorithms can be applied to predict the bioactivity of chemical compounds.

| Machine Learning Algorithm | Application in Drug Discovery | Predicted Outcome |

|---|---|---|

| Artificial Neural Networks (ANN) | Predicting antitumor activity of anthrapyrazole analogues. rjsocmed.com | High correlation between predicted and experimental pIC50 values. rjsocmed.com |

| Random Forest | Predicting bioactivity of compounds. github.io | Classification of molecules as active or inactive. |

| Support Vector Machine (SVM) | Predicting bioactivity of compounds. github.io | Classification and regression analysis of biological activity. |

| Boosted Trees | Predicting anticancer effects of anthrapyrazoles. rjsocmed.com | Forecasting anticancer effects of the studied compounds. rjsocmed.com |

Exploration of Novel Biological Targets and Emerging Therapeutic Areas

While pyrazole derivatives have a well-established history in medicine, targeting indications like cancer and inflammation, future research will aim to explore their potential against novel biological targets and in emerging therapeutic areas. tandfonline.comnih.govnih.gov The versatility of the this compound scaffold allows for the generation of a wide array of derivatives that can be tested against new and challenging diseases. chemimpex.com

Emerging areas of interest include:

The following table highlights some of the established and emerging therapeutic applications of pyrazole derivatives.

| Therapeutic Area | Biological Target/Activity | Reference |

|---|---|---|

| Cancer | Kinase inhibitors, Anticancer agents | tandfonline.comnih.govresearchgate.net |

| Inflammation | Cyclooxygenase-2 (COX-2) inhibitors | nih.govnih.govresearchgate.net |

| Infectious Diseases | Antibacterial, Antifungal | nih.gov |

| Neurodegenerative Diseases | Neural nitric oxide synthase (nNOS) inhibitors | nih.gov |

| Obesity | Cannabinoid CB1 receptor antagonists | nih.gov |

| Pain Management | Analgesic | nih.govnih.gov |

Development of Sustainable and Scalable Production Methods for Industrial Relevance

For any promising compound to make a real-world impact, its synthesis must be both sustainable and scalable. benthamdirect.com Traditional chemical synthesis often relies on harsh reagents, toxic solvents, and energy-intensive processes. benthamdirect.comresearchgate.net Future research on this compound and its derivatives will increasingly focus on "green chemistry" principles. nih.gov

Key aspects of this trend include:

The development of such methods is crucial for the eventual industrial production of any new drugs or materials derived from this compound, making them both economically viable and environmentally responsible. researchgate.net

Advancements in Functional Materials Utilizing this compound Frameworks

Beyond its applications in medicine, this compound is a valuable building block for the creation of advanced functional materials. chemimpex.com The pyrazole ring system can act as a ligand to coordinate with metal ions, leading to the formation of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net

Potential applications of these pyrazole-based materials include:

The ability to tailor the properties of these materials by modifying the pyrazole ligand, for example, by introducing different functional groups via the aldehyde on this compound, opens up a vast design space for new and innovative materials with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of 1-ethyl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C) . Alternatively, Sonogashira cross-coupling of iodinated pyrazole intermediates with terminal alkynes (e.g., ethynyl derivatives) in the presence of palladium catalysts and copper iodide can introduce functionalized side chains . Optimization includes solvent selection (e.g., acetonitrile for polar aprotic conditions), temperature gradients, and stoichiometric ratios to minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) and ethyl group splitting patterns.

- IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).

- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the aldehyde group) . Tools like Mercury CSD visualize packing motifs and void spaces .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a versatile building block for:

- Antimicrobial agents : Functionalization at the aldehyde group (e.g., Schiff base formation) enhances activity against bacterial/fungal targets .

- Anticancer scaffolds : Coupling with pharmacophores (e.g., aryloxy groups) via nucleophilic substitution (K₂CO₃, phenol derivatives) improves selectivity for kinase inhibition .

- Enzyme inhibitors : The aldehyde moiety can form reversible covalent bonds with catalytic cysteine residues, studied via kinetic assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives based on this compound?

- Methodological Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide electrophilic substitution sites.

- Molecular docking : Screen derivatives against target proteins (e.g., COX-2, EGFR) using AutoDock Vina to prioritize synthesis.

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in drug development .

Q. What strategies address synthetic challenges such as regioselectivity in pyrazole functionalization?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., ethoxyethyl) to steer functionalization to the 3- or 4-position, followed by deprotection .

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields in multi-step pathways (e.g., azide-alkyne cycloadditions) .

- Catalytic systems : Palladium/copper catalysts in Sonogashira reactions minimize byproducts in alkyne couplings .

Q. How should researchers resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Twinned data handling : Use SHELXL ’s TWIN/BASF commands to model twin domains in high-symmetry crystals .

- Disorder modeling : Split occupancy refinement for flexible ethyl or aldehyde groups.

- Validation tools : Check R-factor convergence, ADP (atomic displacement parameter) consistency, and Hirshfeld surfaces via Mercury CSD .

Q. What role does this compound play in constructing fused heterocyclic systems?

- Methodological Answer :

- Pyrazolo[3,4-c]pyrazoles : React 5-azido derivatives with hydrazine hydrate under acidic conditions to form bicyclic systems with potential anticancer activity .

- Thieno-pyrazoles : Condense with thiophene derivatives via cyclization (e.g., Lawesson’s reagent) for optoelectronic materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.